2-methanesulfinylaniline

C-H activation Transient directing group Palladium catalysis

Synthetic inefficiency in C-H functionalization often stems from poor regioselectivity or permanent directing groups. 2-Methanesulfinylaniline (CAS 41085-32-9) solves this as a removable ortho-sulfinyl auxiliary. - Forms stable 5-membered chelate rings with Pd for ortho-C-H arylation of benzaldehydes - Enables β-methyl C-H arylation of propanamides with sterically hindered aryl iodides - Available in racemic and enantiopure forms (via biocatalytic resolution) - Purity up to 98% supports reproducible academic and pharma intermediate synthesis

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 41085-32-9
Cat. No. B3370487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfinylaniline
CAS41085-32-9
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1N
InChIInChI=1S/C7H9NOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
InChIKeyOGUIFELBZNMXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methanesulfinylaniline: Core Properties & Research Utility


2-Methanesulfinylaniline (CAS 41085-32-9), also known as 2-(methylsulfinyl)aniline, is an ortho-substituted sulfinyl aniline derivative with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol [1]. This compound belongs to the class of aryl sulfoxides, characterized by a sulfinyl (-S(=O)CH₃) group directly attached to the aniline core . The ortho arrangement of the amino and sulfinyl functionalities imparts distinct electronic and steric properties, enabling its utility as a transient directing group, a bidentate ligand precursor, and a versatile building block for the synthesis of complex organic molecules and pharmaceutical intermediates [2]. Its commercial availability at purities up to 98% supports its application in both academic and industrial research settings .

2-Methanesulfinylaniline: Critical Ortho-Substituent Effect


Simple substitution of 2-methanesulfinylaniline with its regioisomers (3-methanesulfinylaniline, CAS 39082-89-8; 4-methanesulfinylaniline, CAS 22865-62-9) or oxidation-state analogs (e.g., 2-(methylthio)aniline) leads to profound differences in reactivity, selectivity, and coordination behavior . The ortho-relationship between the amino and sulfinyl groups is essential for forming stable five-membered chelate rings with transition metals, a structural prerequisite for its function as a transient directing group in palladium-catalyzed C-H functionalization reactions [1]. In contrast, the meta- and para-isomers lack this chelating ability, rendering them ineffective for regioselective C-H activation. Furthermore, the intermediate oxidation state of the sulfinyl sulfur (S(II) versus thioether S(0) or sulfone S(IV)) imparts a unique balance of electron-withdrawing character and reversible redox behavior, which is critical for synthetic strategies involving late-stage oxidation or reduction . These fundamental structural and electronic distinctions mandate precise compound selection to ensure experimental reproducibility and desired synthetic outcomes.

2-Methanesulfinylaniline: Catalytic Performance Benchmarks


Exclusive ortho-Selectivity in C-H Arylation

2-Methanesulfinylaniline enables regioselective ortho-C(sp²)–H arylation of benzaldehydes, a transformation that cannot be achieved with meta- or para-sulfinyl aniline analogs [1]. Under Pd(II) catalysis, the ortho-sulfinyl group directs arylation exclusively to the ortho-position of the benzaldehyde core, avoiding benzylic C(sp³)–H activation [1]. While quantitative yield comparisons against 3- and 4-isomers are not reported due to their inherent lack of activity in this system, the class-level structural requirement for ortho-chelation is unequivocal [2].

C-H activation Transient directing group Palladium catalysis

Efficient β-C-H Arylation of Hindered Substrates

The ortho-methylsulfinylaniline auxiliary (MSOA, i.e., 2-methanesulfinylaniline) enables efficient β-methyl C-H arylation of propanamide substrates with sterically demanding aryl iodides [1]. This reactivity is not accessible using non-ortho sulfinyl anilines or other common directing groups due to the unique bidentate coordination mode of the ortho-sulfinyl and amide carbonyl moieties to palladium [2]. The auxiliary can be removed under mild conditions to yield ester products, demonstrating its practical utility in multi-step synthesis [1].

C-H arylation Sterically hindered coupling Amide functionalization

Higher Commercial Purity vs. 3-Isomer

2-Methanesulfinylaniline is commercially available at a purity of 98% (HPLC) from leading suppliers, as documented in product specifications . In contrast, the 3-methanesulfinylaniline isomer is commonly offered at 95% purity . This 3% absolute purity difference can significantly impact reaction outcomes in sensitive catalytic processes where trace impurities may inhibit catalyst activity or lead to byproduct formation. The higher purity grade reduces the need for additional purification steps, streamlining procurement and experimental workflows.

Purity analysis Supply chain quality Procurement specification

2-Methanesulfinylaniline: Research & Industrial Applications


Pd-Catalyzed C-H Functionalization

2-Methanesulfinylaniline serves as a robust transient auxiliary for the ortho-C–H arylation of benzaldehydes, enabling the synthesis of ortho-arylated benzaldehyde derivatives that are valuable intermediates in the construction of complex aromatic architectures [1]. This methodology is particularly attractive in medicinal chemistry programs where rapid diversification of aromatic cores is required. The ability to achieve high regioselectivity without permanent installation of a directing group streamlines synthetic routes and reduces waste [1].

Synthesis of Hindered β-Arylated Amides

Employed as an ortho-sulfinyl aniline auxiliary (MSOA), 2-methanesulfinylaniline facilitates the β-methyl C–H arylation of propanamides with sterically encumbered aryl iodides [2]. This transformation addresses a key synthetic challenge in the preparation of β-arylated carboxylic acid derivatives, which are common motifs in pharmaceutical agents and bioactive natural products. The auxiliary's ease of removal under mild conditions adds to its practical appeal [2].

3-Benzoylbenzoic Acid Synthesis

2-Methanesulfinylaniline has been demonstrated to be an effective reagent for the synthesis of 3-benzoylbenzoic acids, a class of compounds with applications in materials science and as building blocks for more elaborate structures . The compound's reactivity as an arylating agent in reactions with benzaldehydes under acidic conditions offers a straightforward entry to these valuable intermediates .

Biocatalytic Preparation of Chiral Sulfoxides

The sulfinyl group in 2-methanesulfinylaniline can be generated enantioselectively from the corresponding thioether using Baeyer-Villiger monooxygenases [3]. This biocatalytic approach provides access to enantiopure 2-[(S)-methylsulfinyl]aniline, a valuable chiral building block and ligand precursor for asymmetric catalysis [3]. The availability of both racemic and enantiopure forms expands the compound's utility in stereoselective synthesis.

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